molecular formula C8H7NO2S B14864830 5,6-dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione

5,6-dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione

Cat. No.: B14864830
M. Wt: 181.21 g/mol
InChI Key: RHDIXPCEISXDFK-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione is a heterocyclic compound that belongs to the thienoazepine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[2,3-b]azepine derivative with suitable reagents to form the desired compound. For example, a solution of ethyl 6-(4-nitrobenzoyl)-5,6-dihydro-4H-benzo[b]thieno[2,3-c]azepine-2-carboxylate in a mixture of tetrahydrofuran (THF) and ethanol (EtOH) can be used .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation or dissolving metal reduction can be employed to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or dissolving metal reduction with sodium in liquid ammonia.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thienoazepine derivatives.

Scientific Research Applications

5,6-Dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione involves its interaction with specific molecular targets and pathways. For instance, in the context of its antiviral activity, the compound may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

6,8-dihydro-5H-thieno[2,3-b]azepine-4,7-dione

InChI

InChI=1S/C8H7NO2S/c10-6-1-2-7(11)9-8-5(6)3-4-12-8/h3-4H,1-2H2,(H,9,11)

InChI Key

RHDIXPCEISXDFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C(C1=O)C=CS2

Origin of Product

United States

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